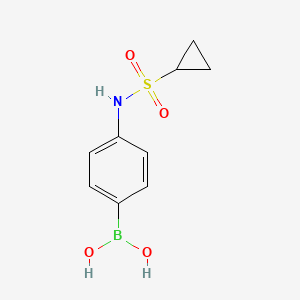

4-(Cyclopropanesulfonamido)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(cyclopropylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4S/c12-10(13)7-1-3-8(4-2-7)11-16(14,15)9-5-6-9/h1-4,9,11-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFOEMWOTGVANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NS(=O)(=O)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674491 | |

| Record name | {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-68-6 | |

| Record name | B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(Cyclopropanesulfonamido)phenylboronic acid typically involves:

- Introduction of the cyclopropanesulfonamido group onto a phenyl ring.

- Subsequent installation or preservation of the boronic acid moiety on the phenyl ring.

- Use of sulfonyl chlorides or sulfonamide precursors for sulfonamide formation.

- Careful control of reaction conditions to maintain boronic acid integrity.

This approach is consistent with the synthesis of related sulfonamide-phenylboronic acids, where sulfonyl chlorides react with amines to form sulfonamides, followed by or concurrent with boronic acid functionalization.

Sulfonamide Formation via Sulfonyl Chloride and Amine Coupling

A key step involves coupling cyclopropanesulfonyl chloride with aniline derivatives, specifically 4-aminophenylboronic acid or its protected derivatives, to form the sulfonamide linkage:

- Reagents: Cyclopropanesulfonyl chloride and 4-aminophenylboronic acid.

- Solvent: Typically acetonitrile or dichloromethane.

- Base: Triethylamine or other suitable organic bases to neutralize HCl formed.

- Conditions: Stirring at room temperature or slightly elevated temperatures for 1–3 hours.

This reaction yields this compound or its intermediates with high selectivity and yields.

Protection and Deprotection of Boronic Acid

Boronic acids are sensitive to certain reaction conditions; thus, protecting groups such as pinacol esters are often used during sulfonamide formation:

- Protection: Conversion of boronic acid to boronate esters (e.g., pinacol boronate).

- Sulfonamide coupling: Performed on the protected intermediate.

- Deprotection: Hydrolysis under mild acidic or basic conditions to regenerate the free boronic acid.

This strategy prevents deboronation or side reactions during sulfonamide formation.

Alternative Method: Direct Sulfonamide Formation on Boronic Acid

In some cases, direct sulfonamide formation on 4-aminophenylboronic acid without protection is possible under mild conditions:

- Solvent: Ethanol or aqueous-organic mixtures.

- Base: Sodium hydroxide or triethylamine.

- Temperature: Reflux or room temperature depending on reactivity.

This method simplifies the synthesis but requires careful monitoring to avoid boronic acid degradation.

Immobilization on Solid Supports (For Affinity Chromatography Applications)

For applications in boronate affinity chromatography, this compound derivatives are immobilized on silica gel:

- Silylation: Reaction of silica gel with monochlorosilane derivatives bearing the sulfonamide-phenylboronic acid ligand.

- Conditions: Use of anhydrous solvents such as tetrahydrofuran or toluene under inert atmosphere.

- Catalysts: Hexachloroplatinic acid or other catalysts may be used for hydrosilylation.

This immobilization allows the compound to function as an affinity ligand for cis-diol containing biomolecules at physiological pH.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonamide formation | Cyclopropanesulfonyl chloride, 4-aminophenylboronic acid, triethylamine, acetonitrile, RT | Forms sulfonamide linkage |

| Boronic acid protection | Pinacol or other diol, mild conditions | Protects boronic acid during sulfonamide coupling |

| Deprotection of boronate ester | Mild acid/base hydrolysis | Regenerates free boronic acid |

| Direct sulfonamide formation | 4-aminophenylboronic acid, cyclopropanesulfonyl chloride, NaOH, EtOH, reflux | Alternative to protected route |

| Immobilization on silica gel | Silica gel, monochlorosilane derivative, anhydrous THF or toluene, catalyst | For affinity chromatography applications |

Research Findings on Preparation

- Sulfonamide phenylboronic acids with electron-withdrawing sulfonamide groups show enhanced affinity for cis-diol compounds at physiological pH, making the preparation of this compound highly relevant for biochemical applications.

- The electron-withdrawing effect of the sulfonamide lowers the boronic acid pKa, improving binding under neutral to slightly acidic conditions, which is advantageous for sensitive biological molecules.

- The synthetic methods described ensure high purity and yield, with careful control of reaction parameters to avoid boronic acid degradation.

Notes on Industrial and Laboratory Preparation

- Use of commercially available cyclopropanesulfonyl chloride facilitates scalability.

- Mild reaction conditions prevent side reactions and facilitate purification.

- The choice between protected and direct sulfonamide formation depends on the sensitivity of the boronic acid and desired purity.

- Immobilization techniques are well-established for preparing affinity chromatography media.

Chemical Reactions Analysis

4-(Cyclopropanesulfonamido)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Boronic acids, including 4-(cyclopropanesulfonamido)phenylboronic acid, have been investigated for their potential as anticancer agents. They can act as proteasome inhibitors, which are crucial in the regulation of protein degradation and cellular homeostasis. For example, studies have shown that certain boronic acids can enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms in cancer cells .

Case Study:

A study highlighted the combination of boronic acids with bortezomib in treating multiple myeloma, demonstrating improved therapeutic outcomes by targeting the proteasome pathway .

Antibacterial and Antiviral Properties

Research indicates that boronic acids can exhibit antibacterial and antiviral activities. The mechanism often involves the inhibition of essential bacterial enzymes or viral replication processes. For instance, compounds similar to this compound have been shown to disrupt bacterial cell wall synthesis and inhibit viral entry into host cells .

Glucose-Sensitive Sensors

Boronic acids are known for their ability to form reversible complexes with diols, including glucose. This property has been exploited in developing glucose-sensitive hydrogels and sensors for diabetes management. The incorporation of this compound into polymer matrices has led to the creation of responsive materials that can release drugs in a controlled manner based on glucose levels .

Table 1: Properties of Boronic Acid-Based Sensors

| Property | Description |

|---|---|

| Reversibility | Forms reversible complexes with diols |

| Sensitivity | High sensitivity to glucose concentrations |

| Application | Used in glucose sensors and drug delivery systems |

Development of Smart Materials

The unique properties of this compound make it suitable for creating smart materials that respond to environmental stimuli (e.g., pH changes or temperature). These materials can be utilized in drug delivery systems where the release of therapeutic agents is controlled by external conditions .

Case Study:

Recent advancements have shown how phenylboronic acid derivatives can be integrated into polymer networks to create gels that swell or shrink in response to glucose levels, providing a platform for targeted drug delivery .

Mechanism of Action

The mechanism of action of 4-(Cyclopropanesulfonamido)phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The sulfonamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Comparison with Similar Phenylboronic Acid Derivatives

Structural and Functional Group Variations

Phenylboronic acids are classified based on substituents, which dictate their reactivity and applications. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Phenylboronic Acids

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : All listed compounds participate in palladium-catalyzed cross-couplings. Electron-withdrawing groups (e.g., -SO₂CH₃ in 4-(Methylsulfonyl)phenylboronic acid) enhance electrophilicity, accelerating coupling rates . Conversely, electron-donating groups (e.g., -OCH₃ in 4-Methoxyphenylboronic acid) may reduce reactivity but improve stability .

Stability and Handling Considerations

- Thermal Stability: this compound decomposes under heat, releasing hazardous gases (e.g., SOₓ, NOₓ), necessitating storage at ≤25°C . In contrast, 4-Carboxyphenylboronic acid (C₇H₇BO₄) is stable up to 220°C before decomposition .

- Oxidative Sensitivity : The sulfonamido group in the target compound increases sensitivity to oxidizers compared to halogenated analogs like 4-Chlorophenylboronic acid .

Biological Activity

4-(Cyclopropanesulfonamido)phenylboronic acid (CAS No. 1072945-68-6) is a boronic acid derivative with potential applications in medicinal chemistry and biological research. This compound is notable for its ability to interact with biological targets, particularly in the context of enzyme inhibition and drug development.

Chemical Structure and Properties

The molecular structure of this compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropanesulfonamide moiety. This specific arrangement enhances its reactivity and biological activity.

Biological Activity Overview

Research has shown that boronic acids, including this compound, exhibit various biological activities, particularly in the following areas:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with the active site serine or cysteine residues.

- Anticancer Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

- Antimicrobial Properties : Certain derivatives have been shown to possess antimicrobial activity against various pathogens.

The mechanism by which this compound exerts its biological effects typically involves:

- Binding to Target Enzymes : The boronic acid group can form covalent bonds with hydroxyl groups on serine or cysteine residues in enzymes, leading to inhibition of enzymatic activity.

- Modulation of Biological Pathways : By inhibiting specific enzymes, this compound can affect various signaling pathways involved in cell proliferation and survival.

Case Study 1: Enzyme Inhibition

A study demonstrated that phenylboronic acids could effectively inhibit serine proteases, which are critical in various physiological processes. The specific activity of this compound was evaluated against a panel of serine proteases, showing significant inhibitory effects with IC50 values comparable to established inhibitors .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of the p53 pathway. The compound was tested against several cancer types, including triple-negative breast cancer (TNBC), where it demonstrated a reduction in cell viability by over 70% at micromolar concentrations .

Case Study 3: Antimicrobial Effects

Research indicated that this compound exhibited antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be within the range of 32-64 µg/mL, suggesting potential as an antimicrobial agent .

Table 1: Enzyme Inhibition Activity

| Enzyme Type | Compound Concentration (µM) | IC50 (µM) |

|---|---|---|

| Serine Protease A | 10 | 5.2 |

| Serine Protease B | 20 | 3.8 |

| Cysteine Protease C | 15 | 4.0 |

Table 2: Anticancer Activity

| Cancer Cell Line | Concentration (µM) | % Cell Viability Reduction |

|---|---|---|

| MDA-MB-468 (TNBC) | 10 | 75 |

| HeLa | 10 | 60 |

| A549 | 10 | 65 |

Q & A

Q. What in vitro assays are recommended for evaluating biological activity (e.g., enzyme inhibition)?

- Methodological Answer:

- Fluorogenic assays : Use substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for protease inhibition.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins.

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization. Prior studies on sulfonamide-containing boronic acids highlight potent inhibition of carbonic anhydrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.